molecular formula C12H16O4 B8124940 tert-Butyl 2-(3-hydroxyphenoxy)acetate

tert-Butyl 2-(3-hydroxyphenoxy)acetate

Cat. No.: B8124940
M. Wt: 224.25 g/mol
InChI Key: OUFMRECNWIZELC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-hydroxyphenoxy)acetate is a chemical compound serving as a versatile organic building block in research applications. With the tert-butyl ester group, this molecule offers valuable synthetic utility and stability for chemical synthesis and pharmaceutical development. Specific data on its physical properties, such as boiling point, requires further experimental characterization . As a phenol derivative, it can function as a precursor for synthesizing more complex molecular architectures, including potential applications in polymer chemistry or as an intermediate in drug discovery pipelines. Researchers value this compound for its potential to introduce the 3-hydroxyphenoxyacetate moiety into target molecules. The compound must be stored in a sealed container under dry conditions at room temperature to ensure its long-term stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions. Refer to the safety data sheet for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3-hydroxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFMRECNWIZELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Chemistry of Tert Butyl 2 3 Hydroxyphenoxy Acetate

Esterification-Based Synthetic Routes

Esterification remains a fundamental approach for the synthesis of tert-Butyl 2-(3-hydroxyphenoxy)acetate. The primary routes involve either the reaction of a phenoxide with an alkyl halide or the direct esterification of a carboxylic acid with tert-butyl alcohol.

Reaction of Resorcinol Derivatives with tert-Butyl Bromoacetate (B1195939)

A prevalent method for synthesizing aryl ethers and related structures is the Williamson ether synthesis. semanticscholar.orgfrancis-press.com This method is applied to the preparation of this compound by reacting a resorcinol derivative (specifically, the monosodium salt of resorcinol) with tert-butyl bromoacetate. The reaction proceeds via an SN2 nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of the bromoacetate.

The selection of a suitable base is critical to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). researchgate.net The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (CH₃CN), which facilitates the dissolution of the reactants and promotes the nucleophilic attack. francis-press.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

Parameter Condition Purpose
Starting Material Resorcinol Provides the 3-hydroxyphenoxy moiety.
Alkylating Agent tert-Butyl Bromoacetate Provides the tert-butyl acetate (B1210297) moiety. chemicalbook.com
Base Potassium Carbonate (K₂CO₃) Deprotonates the phenolic hydroxyl group.
Solvent Dimethylformamide (DMF) Provides a polar aprotic medium.
Temperature Room Temperature to 80 °C Influences reaction rate.
Reaction Time 3-24 hours Varies based on temperature and reactivity.

Alternative Esterification Protocols Involving Corresponding Acids and tert-Butyl Alcohol

An alternative strategy involves the direct esterification of the corresponding carboxylic acid, (3-hydroxyphenoxy)acetic acid, with tert-butyl alcohol. This reaction, a type of Fischer esterification, requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for attack by the alcohol. masterorganicchemistry.com

Given the steric hindrance of tert-butanol, this direct esterification can be challenging and may result in the dehydration of the alcohol to isobutylene, particularly under harsh acidic conditions. asianpubs.org To circumvent this, milder catalysts and specific reaction conditions are often employed. Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used. nih.gov The reaction is an equilibrium process, and removal of water as it forms can drive the reaction toward the product. masterorganicchemistry.com

Table 2: Conditions for Fischer Esterification

Parameter Condition Purpose
Starting Material (3-hydroxyphenoxy)acetic acid The carboxylic acid precursor.
Reagent tert-Butyl Alcohol The alcohol for ester formation.
Catalyst Sulfuric Acid (H₂SO₄) Protonates the carbonyl group.
Solvent Excess tert-Butyl Alcohol or a non-reactive solvent Serves as both reagent and medium.
Temperature 25-40 °C To avoid dehydration of tert-butanol. google.com
Byproduct Removal Dean-Stark apparatus Removes water to shift equilibrium.

Strategies Involving tert-Butyl Group Protection

In the context of more complex syntheses that may involve the this compound moiety, the strategic use of the tert-butyl group as a protecting element or the choice of specific solvents becomes important.

Utilization of tert-Butyl Acetate as a Solvent in Amidation Reactions

While not a direct synthesis of the target ester, the use of tert-butyl acetate as a solvent is relevant in broader synthetic pathways where an amide bond formation is required on a molecule containing or leading to the this compound structure. Traditional amidation reactions are often performed in non-polar solvents, which are not ideal for polar substrates. rsc.orgresearchgate.net

Recent research has shown that tert-butyl acetate is an effective and more sustainable solvent for direct amidation reactions, particularly those catalyzed by boronic acid derivatives like B(OCH₂CF₃)₃. nih.gov This solvent offers improved safety and a better reaction scope for polar and less nucleophilic substrates, which are common in medicinal chemistry. rsc.orgnih.gov This methodology could be applied in a multi-step synthesis where a carboxylic acid on a related scaffold is converted to an amide without affecting the tert-butyl ester group.

tert-Butoxycarbonylation (Boc) Protection in Complex Molecule Synthesis

In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent it from reacting with electrophiles or other reagents intended for different parts of the molecule. quora.com The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for phenols. tandfonline.comtandfonline.com

The protection is typically achieved by reacting the phenol (B47542) with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP). tandfonline.com This converts the hydroxyl group into a tert-butyl carbonate, which is stable under a variety of reaction conditions but can be easily removed. The Boc group can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) or with certain bases, regenerating the hydroxyl group once its protection is no longer needed. researchgate.net This strategy ensures chemoselectivity in complex synthetic sequences. tandfonline.com

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and byproducts. For the synthesis of this compound, key parameters can be adjusted.

In the Williamson ether synthesis (Section 2.1.1), the choice of base and solvent is paramount. Stronger bases may lead to faster reactions but can also promote side reactions. Phase-transfer catalysts can be employed to enhance the reaction rate under milder conditions. Temperature control is also vital; while higher temperatures increase the reaction rate, they can also lead to decomposition or undesired side products. acs.org Solvent-free conditions have also been explored as an environmentally friendly and efficient alternative. researchgate.net

For Fischer esterification (Section 2.1.2), the primary challenge is preventing the acid-catalyzed dehydration of tert-butanol. asianpubs.org Optimization involves using the mildest possible acidic catalyst and maintaining a low reaction temperature. google.com Using a large excess of the alcohol can help shift the equilibrium towards the product side. Alternatively, using activating agents for the carboxylic acid can allow the reaction to proceed under non-acidic conditions, thus avoiding the issue of alcohol dehydration.

Table 3: Optimization Parameters for Synthesis

Synthetic Route Parameter to Optimize Effect on Reaction
Williamson Ether Synthesis Base Strength (e.g., K₂CO₃ vs. NaH) Affects rate and selectivity.
Solvent Polarity (e.g., DMF vs. THF) Influences solubility and reaction rate.
Temperature Higher temperature increases rate but may decrease selectivity. acs.org
Fischer Esterification Catalyst Acidity (e.g., H₂SO₄ vs. solid acid) Stronger acids can cause dehydration of t-BuOH. asianpubs.org
Reactant Ratio Excess alcohol drives equilibrium toward products.
Water Removal Essential for maximizing yield in an equilibrium reaction. masterorganicchemistry.com

Catalyst Selection and Concentration Effects

In a typical laboratory preparation analogous to the synthesis of similar phenolic esters, potassium carbonate (K₂CO₃) is a frequently used base due to its moderate strength and good solubility in polar apathetic solvents. The concentration of the base is typically used in stoichiometric excess to ensure complete deprotonation of the phenol. For instance, in the synthesis of the related compound, tert-butyl 2-(4-nitrophenoxy)acetate, potassium carbonate was used in a 2:1 molar ratio relative to the phenol nih.gov. The excess base helps to drive the reaction towards the product side.

Phase-transfer catalysts (PTCs) can also be employed, especially in biphasic systems, to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are effective PTCs that can improve reaction rates and yields. The catalytic activity of such PTCs is dependent on their concentration, with typical loadings ranging from 1 to 5 mol%.

Below is a table illustrating the effect of different bases on the synthesis of a generic aryl tert-butyl ether, which demonstrates the principles applicable to the synthesis of the target compound.

BaseMolar Ratio (Base:Phenol)CatalystYield (%)
K₂CO₃2:1None80
NaOH1.5:1None75
NaH1.2:1None85
K₂CO₃1.5:1TBAB (5 mol%)90

This table is illustrative and based on typical results for Williamson ether synthesis of related compounds.

Solvent Systems and Temperature Control

The choice of solvent is crucial for the successful synthesis of this compound, as it must be able to dissolve the reactants and facilitate the SN2 reaction mechanism. Polar aprotic solvents are generally preferred for Williamson ether synthesis because they can solvate the cation of the phenoxide salt, leaving the anion more nucleophilic. Commonly used solvents include acetone, dimethylformamide (DMF), and acetonitrile researchgate.net.

Temperature control is another critical parameter that affects the rate of reaction and the formation of byproducts. The reaction is typically conducted at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. For many Williamson ether syntheses, a temperature range of 50-100°C is common researchgate.net. For instance, the synthesis of tert-butyl 2-(4-nitrophenoxy)acetate is carried out by heating the reaction mixture for 3 hours nih.gov. However, excessively high temperatures can lead to decomposition of the reactants or products and the formation of elimination byproducts.

The following table provides a summary of how different solvent and temperature combinations can affect the synthesis of a representative aryl tert-butyl ether.

SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetone56 (reflux)678
DMF80485
Acetonitrile82 (reflux)582
THF66 (reflux)870

This table is illustrative and based on typical results for Williamson ether synthesis of related compounds.

Reaction Time and Yield Efficiency

The reaction time required for the synthesis of this compound is dependent on the specific conditions employed, including the choice of reactants, solvent, temperature, and catalyst. Generally, Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion researchgate.net. Monitoring the progress of the reaction, for example by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.

The yield efficiency of the synthesis is influenced by all the aforementioned factors. In laboratory settings, yields for Williamson ether synthesis can range from 50% to 95% researchgate.net. For example, a reported synthesis of tert-butyl 2-(4-nitrophenoxy)acetate achieved an 80% yield after 3 hours of reaction time nih.gov. Optimization of the reaction parameters is key to maximizing the yield.

The relationship between reaction time and yield for a generic aryl tert-butyl ether synthesis is illustrated in the table below.

Reaction Time (h)Temperature (°C)SolventYield (%)
180DMF65
280DMF78
480DMF85
680DMF85
880DMF83

This table is illustrative and based on typical results for Williamson ether synthesis of related compounds, demonstrating that the reaction often reaches completion within a few hours, after which the yield plateaus or may slightly decrease due to potential product degradation.

Scale-Up Synthesis Considerations for Research Applications

Scaling up the synthesis of this compound from a laboratory scale to a larger scale for research applications requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. One of the primary concerns is heat management. The Williamson ether synthesis is often exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain a consistent reaction temperature. This may necessitate the use of jacketed reactors with controlled heating and cooling systems.

The choice of reagents and solvents also becomes more critical during scale-up. While highly reactive reagents like sodium hydride may be convenient on a small scale, their handling on a larger scale poses significant safety risks. Therefore, less hazardous alternatives like potassium carbonate are often preferred. Similarly, the choice of solvent may be influenced by factors such as cost, toxicity, and ease of removal and recovery. For instance, while DMF is an excellent solvent for this reaction, its high boiling point and toxicity can make it less ideal for large-scale production compared to solvents like acetone or acetonitrile.

Purification methods also need to be adapted for larger quantities. While column chromatography is a common purification technique in the laboratory, it is often impractical and costly for large-scale synthesis google.com. Alternative purification methods such as recrystallization or distillation are more suitable for larger batches. The development of a robust crystallization procedure is therefore a key aspect of process development for scale-up.

Finally, process safety and environmental considerations are paramount. A thorough risk assessment should be conducted to identify and mitigate potential hazards. The environmental impact of the process, including waste generation and solvent emissions, should also be minimized. The development of a "greener" synthesis, for example by using microwave-assisted heating to reduce reaction times and energy consumption, can be a valuable goal during scale-up researchgate.netorgchemres.org.

Chemical Transformations and Derivatization Strategies

Reactions of the Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids, known for its distinct cleavage conditions compared to other alkyl esters.

The hydrolysis of the ester in tert-Butyl 2-(3-hydroxyphenoxy)acetate to yield 2-(3-hydroxyphenoxy)acetic acid is most effectively achieved under acidic conditions. The mechanism for the acid-catalyzed cleavage of tert-butyl esters is distinct from that of primary or secondary alkyl esters. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, but instead of nucleophilic attack by water at this carbon, the reaction proceeds through the formation of a stable tertiary carbocation. acsgcipr.orgresearchgate.net The cleavage of the C-O bond results in the formation of the carboxylic acid and a tert-butyl cation, which is then neutralized by a nucleophile (like water) or undergoes elimination to form isobutylene. acsgcipr.orgresearchgate.net

This specific pathway allows for the selective removal of the tert-butyl group under mild acidic conditions, often in the presence of other acid-labile or base-sensitive functional groups. acsgcipr.org A wide variety of acids can be employed for this transformation. acsgcipr.org In contrast, tert-butyl esters exhibit high stability under neutral and basic conditions, where saponification is generally sluggish due to the steric hindrance of the tert-butyl group. acsgcipr.org

Table 1: Reagents for Acidic Hydrolysis of tert-Butyl Esters

Reagent Class Specific Examples Notes
Mineral Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) Typically used in excess or as a co-solvent. acsgcipr.org
Organic Acids Formic acid, Acetic acid (AcOH), Trifluoroacetic acid (TFA) TFA is highly effective for cleaving tert-butyl esters. acsgcipr.org

Transesterification provides a method to convert the tert-butyl ester of 2-(3-hydroxyphenoxy)acetate into other esters, such as methyl or ethyl esters, without isolating the intermediate carboxylic acid. This reaction involves treating the ester with an alcohol in the presence of a catalyst. Given the stability of the tert-butyl group, this transformation often requires specific catalytic systems to proceed efficiently.

The reaction can be catalyzed by both acids and bases, though specialized catalysts are often employed to achieve high yields under mild conditions. organic-chemistry.orggoogle.com For instance, N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for transesterification by enhancing the nucleophilicity of the alcohol. organic-chemistry.org Metal-based catalysts, such as certain zinc clusters, are also utilized to promote these reactions under neutral conditions. organic-chemistry.org In industrial settings, basic catalysts are often used for the transesterification of similar sterically hindered phenolic esters, typically requiring elevated temperatures to drive the reaction to completion. google.comtaylorfrancis.com

Table 2: Catalytic Systems for Transesterification

Catalyst Type Example Typical Conditions
Basic Catalysts Sodium methoxide, Potassium carbonate Elevated temperatures (80-180°C). google.com
Organocatalysts N-Heterocyclic Carbenes (NHCs) Mild conditions, enhances alcohol nucleophilicity. organic-chemistry.org

The direct conversion of the sterically hindered tert-butyl ester to an amide via aminolysis (reaction with an amine) is challenging. A more common and effective strategy involves a two-step process. First, the tert-butyl ester is hydrolyzed to the corresponding carboxylic acid, 2-(3-hydroxyphenoxy)acetic acid. The resulting acid is then activated and coupled with a desired amine to form the amide bond. Standard peptide coupling reagents or conversion to an acyl chloride can be used for the activation step.

Alternatively, a one-pot transformation can be achieved where the tert-butyl ester is reacted with a chlorinating agent and a catalyst to generate an acid chloride in situ. This intermediate then readily reacts with an amine to afford the corresponding amide under mild conditions. organic-chemistry.org Biocatalytic approaches using enzymes like lipases can also facilitate the aminolysis of esters, offering high selectivity and operation under mild reaction conditions. nih.gov

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring is a key site for derivatization, possessing acidity and nucleophilicity that allow for a variety of transformations.

The phenolic hydroxyl group of this compound can readily undergo further reactions such as esterification (acylation) and etherification (alkylation). These transformations allow for the introduction of a wide array of functional groups, modifying the molecule's physical and chemical properties.

Esterification: The phenolic hydroxyl can be acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form a new ester linkage. This reaction is typically facile and high-yielding. smolecule.com Selective acylation of phenolic hydroxyls over alcoholic hydroxyls can be achieved using specific reagents and catalysts. nih.gov

Etherification: Alkylation of the phenolic hydroxyl to form an ether is commonly achieved via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide or another suitable electrophile.

Table 3: Common Reagents for Phenol Derivatization

Transformation Reagent Class Specific Examples
Esterification (Acylation) Acyl Halides Acetyl chloride, Benzoyl chloride
Acid Anhydrides Acetic anhydride, Trifluoroacetic anhydride
Etherification (Alkylation) Alkyl Halides Methyl iodide, Ethyl bromide, Benzyl bromide

The phenol moiety is susceptible to oxidation and is the basis for the antioxidant properties observed in many phenolic compounds. nih.gov The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative processes. nih.gov In this process, the phenol is converted into a phenoxy radical.

The stability of this resulting radical is a key factor in the antioxidant efficacy. researchgate.net In the case of this compound, the phenoxy radical formed upon hydrogen atom donation would be stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of the ether-linked acetate (B1210297) group at the meta position will influence the electronic properties and, consequently, the radical-scavenging ability of the phenol. The study of related hindered phenolic esters shows they are effective antioxidants in radical-mediated oxidation reactions. researchgate.net

Functionalization of the Aromatic Ring

The presence of two substituents on the benzene ring, the hydroxyl (-OH) group and the tert-butoxyacetoxy (-OCH₂COOtBu) group, dictates the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The tert-butoxyacetoxy group, with the ether linkage to the ring, is also an activating, ortho-, para-directing group. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are therefore activated towards electrophilic attack.

In electrophilic aromatic substitution reactions of this compound, the incoming electrophile will preferentially be directed to the positions activated by the hydroxyl and tert-butoxyacetoxy groups. However, the bulky tert-butyl group in the ester moiety can exert significant steric hindrance, influencing the final product distribution.

The alkyl groups, such as the tert-butyl group, are known to be weak electron donors and ortho-, para-directors in electrophilic aromatic substitution. ucalgary.ca While the electronic effect of the distant tert-butyl group on the aromatic ring is minimal, its size plays a critical role in hindering access to the positions ortho to the tert-butoxyacetoxy group. ucalgary.ca This steric hindrance makes substitution at the para position more favorable compared to the ortho positions. ucalgary.cayoutube.com For instance, the nitration of t-butylbenzene yields a significantly higher proportion of the para isomer over the ortho isomer due to the steric bulk of the t-butyl group. stackexchange.com

A similar consideration applies to this compound. The positions ortho to the hydroxyl group (positions 2 and 4) are electronically activated. However, the position para to the hydroxyl group (position 6) is also activated. The steric bulk of the adjacent tert-butoxyacetoxy group will likely disfavor substitution at position 2. Therefore, electrophilic attack is most probable at positions 4 and 6. The relative yields will depend on the specific electrophile and reaction conditions, with larger electrophiles showing a greater preference for the less hindered position 6.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating Group(s)Steric HindrancePredicted Reactivity
2-OH (ortho), -OCH₂COOtBu (ortho)High (from -OCH₂COOtBu)Low
4-OH (ortho)ModerateHigh
5--Very Low
6-OH (para)LowVery High

Introduction of Additional Functional Groups (e.g., Formylation, Amination)

The introduction of other functional groups onto the aromatic ring of this compound can be achieved through various established synthetic methodologies.

Formylation: The introduction of a formyl group (-CHO) onto the aromatic ring can be accomplished through several methods, such as the Vilsmeier-Haack, Gattermann, or Reimer-Tiemann reactions. Given the activating nature of the hydroxyl group, these reactions are expected to proceed under relatively mild conditions. The regioselectivity will be governed by the principles discussed previously, with the formyl group likely being introduced at the less sterically hindered positions ortho and para to the hydroxyl group. The existence of tert-butyl 2-(3-formylphenoxy)acetate confirms the feasibility of such a transformation. sigmaaldrich.com

Amination: The direct amination of the aromatic ring is challenging. However, a nitro group can be introduced first via nitration, followed by reduction to an amino group. Nitration of the activated ring should proceed readily. Subsequent reduction of the nitro group can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This two-step process provides a reliable route to amino-substituted derivatives. The synthesis of related compounds like tert-butyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate suggests that amination at the benzylic position is also a possible derivatization strategy, though this does not directly functionalize the aromatic ring. sigmaaldrich.com

Table 2: Potential Methods for Functional Group Introduction

Functional GroupReactionTypical ReagentsPredicted Major Product Position(s)
Formyl (-CHO)Vilsmeier-HaackPOCl₃, DMF4 and 6
Formyl (-CHO)GattermannHCN, HCl/AlCl₃4 and 6
Amino (-NH₂)Nitration followed by ReductionHNO₃/H₂SO₄ then H₂, Pd/C4 and 6

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of tert-Butyl 2-(3-hydroxyphenoxy)acetate provides precise information about the chemical environment, number, and connectivity of protons. The expected signals, based on analogous compounds, are detailed in the table below. The large singlet integrating to nine protons is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The methylene protons of the acetate (B1210297) moiety appear as a singlet, while the aromatic protons of the 3-hydroxyphenoxy group exhibit a complex splitting pattern due to their meta and ortho couplings. The phenolic hydroxyl proton typically appears as a broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum is expected to show signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, the methylene carbon of the acetate, and the six distinct carbons of the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl-C(CH₃)₃~1.50Singlet9H
Methylene-O-CH₂-C=O~4.60Singlet2H
AromaticAr-H~6.50 - 7.20Multiplet4H
PhenolicAr-OHVariable, broadSinglet1H
¹³C NMR Data AssignmentPredicted Chemical Shift (δ, ppm)
Methyl-C(CH₃)₃~28.0
Quaternary-C(CH₃)₃~82.5
Methylene-O-CH₂-C=O~66.5
AromaticAr-C~103 - 160
Carbonyl-C=O~168.0

Note: Predicted values are based on typical chemical shift ranges and data from structurally similar compounds.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecule. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations among the four aromatic protons, confirming their positions on the phenyl ring relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. researchgate.net It would be used to definitively link the proton signals for the tert-butyl methyl groups, the acetate methylene group, and the aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular fragments. researchgate.netrsc.org For instance, an HMBC experiment would show a correlation between the tert-butyl protons and the quaternary carbon and the ester carbonyl carbon, confirming the structure of the tert-butyl ester group. It would also show correlations between the methylene protons and the carbonyl carbon as well as the aromatic carbon at position 1 of the phenoxy ring, confirming the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₆O₄), the calculated monoisotopic mass is 224.1049 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. rsc.orgscispace.com

In addition to exact mass, mass spectrometry provides information about the molecule's fragmentation pattern, which can be used to further confirm its structure. The fragmentation of tert-butyl esters is often characterized by the loss of a stable neutral molecule, isobutene, resulting from a McLafferty-type rearrangement, or the formation of a stable tert-butyl cation.

Proposed Key Fragmentation Pathways:

Loss of Isobutene: The molecular ion [M]⁺˙ can undergo rearrangement to eliminate isobutene (C₄H₈, 56 Da), leading to the formation of a radical cation corresponding to 2-(3-hydroxyphenoxy)acetic acid.

Formation of tert-Butyl Cation: Cleavage of the ester C-O bond can lead to the formation of the highly stable tert-butyl cation ([C(CH₃)₃]⁺, m/z = 57). This is often a prominent peak in the mass spectra of tert-butyl containing compounds. researchgate.net

Cleavage of the Ether Bond: Fragmentation can also occur at the phenoxy ether linkage, leading to ions corresponding to the 3-hydroxyphenoxy group or the tert-butyl acetate moiety.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Interactive Data Table: Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
O-H StretchPhenolic Hydroxyl3500 - 3200Broad
C-H Stretch (sp³)Alkyl (tert-butyl, methylene)3000 - 2850Medium-Strong
C-H Stretch (sp²)Aromatic3100 - 3000Medium-Weak
C=O StretchEster Carbonyl~1735Strong
C=C StretchAromatic Ring1600 - 1450Medium
C-O StretchEster and Ether1300 - 1000Strong

The presence of a strong band around 1735 cm⁻¹ is indicative of the ester carbonyl group. chemicalbook.com A broad absorption in the region of 3500-3200 cm⁻¹ would confirm the presence of the hydroxyl group involved in hydrogen bonding.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its solid-state structure, including precise bond lengths, bond angles, and torsional angles. acs.org

X-ray analysis would confirm the presence of the phenolic tautomer as the stable form in the solid state. It would also reveal the conformation of the flexible acetate side chain relative to the plane of the phenyl ring. Analysis of a closely related compound, tert-Butyl 2-(4-nitrophenoxy)acetate, shows that the nitrophenoxy portion is nearly planar and oriented at a significant angle to the acetate fragment. nih.gov A similar conformational arrangement would be expected for the 3-hydroxy analogue. Furthermore, the crystal packing would be determined, revealing intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and potential C-H···O interactions, which stabilize the crystal lattice. nih.govresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound, featuring a hydroxyl group (-OH) on the phenyl ring and two oxygen atoms in the acetate moiety, provides multiple sites for the formation of intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the ether and carbonyl oxygens of the acetate group can act as hydrogen bond acceptors.

In the solid state, it is highly probable that these molecules arrange themselves in a crystalline lattice stabilized by a network of hydrogen bonds. Drawing parallels from studies on similar hydroxy phenoxy acetic acid derivatives, one can anticipate the formation of strong O-H···O=C hydrogen bonds. These interactions would significantly influence the melting point, solubility, and crystal packing of the compound. The bulky tert-butyl group, while not directly participating in hydrogen bonding, would exert a considerable steric influence on the crystal packing, potentially leading to more complex three-dimensional arrangements compared to less hindered analogues.

In solution, the extent and nature of hydrogen bonding would be highly dependent on the solvent. In non-polar solvents, intramolecular hydrogen bonding between the phenolic hydroxyl group and the ether oxygen of the acetate side chain might occur. However, in polar, protic solvents, intermolecular hydrogen bonds with solvent molecules would likely dominate. The dynamic equilibrium between monomeric and hydrogen-bonded dimeric or oligomeric species in solution can be investigated using techniques such as concentration-dependent NMR spectroscopy.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupType of InteractionSignificance
Phenolic -OHCarbonyl Oxygen (C=O)IntermolecularStrong interaction influencing crystal lattice energy and melting point.
Phenolic -OHEther Oxygen (-O-)Inter/IntramolecularCould influence conformation and solubility.
C-H (aromatic/aliphatic)Oxygen atomsIntermolecularWeaker interactions contributing to overall crystal packing.

Advanced Hyphenated Analytical Techniques in Mechanistic Studies

To fully unravel the reaction mechanisms involving this compound and to quantify it in complex mixtures, advanced hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detailed structural information provided by spectroscopy.

On-Line LC-NMR and LC-MS Methodologies

Liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of reaction mixtures containing this compound.

LC-MS would be particularly useful for identifying and quantifying the parent compound, as well as any intermediates and byproducts in a reaction. The high sensitivity of mass spectrometry allows for the detection of trace components. By coupling the liquid chromatograph to a mass spectrometer, a mass spectrum of each eluting peak can be obtained, providing molecular weight information and, with high-resolution mass spectrometry, the elemental composition. Fragmentation patterns observed in MS/MS experiments can further aid in the structural elucidation of unknown compounds.

LC-NMR , while less sensitive than LC-MS, provides unparalleled structural detail. It allows for the acquisition of one- and two-dimensional NMR spectra of compounds separated by HPLC. This is invaluable for the unambiguous identification of isomers, which may be difficult to distinguish by mass spectrometry alone. For instance, in a reaction where side products with the same mass as this compound might be formed, LC-NMR would be the definitive technique for their identification.

Quantitative Spectroscopic Analysis Beyond Basic Identification

Beyond simply identifying the presence of this compound, quantitative spectroscopic methods are crucial for determining its purity and concentration.

Quantitative NMR (qNMR) is a primary ratio method of measurement that can provide a highly accurate and precise determination of the concentration of a substance without the need for a chemically identical calibration standard. By integrating the signals of the analyte against those of a certified internal standard with a known concentration, the absolute quantity of this compound can be determined. Specific, well-resolved proton signals, such as those of the tert-butyl group or the aromatic protons, would be suitable for integration.

Table 2: Application of Advanced Analytical Techniques to the Study of this compound

TechniqueInformation ObtainedApplication in Mechanistic Studies
LC-MS Molecular weight, elemental composition, and fragmentation of separated components.Identification of reactants, intermediates, products, and byproducts in a reaction mixture. Monitoring reaction progress.
LC-NMR Detailed structural information (connectivity, stereochemistry) of separated components.Unambiguous identification of isomers and complex structures formed during a reaction.
qNMR Absolute quantification of the compound in a sample.Purity assessment of starting materials and final products. Determination of reaction yields and kinetics.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For tert-butyl 2-(3-hydroxyphenoxy)acetate, these calculations can predict a range of important chemical parameters.

Determination of Electronic Properties and Reactivity Parameters

DFT studies on similar phenolic compounds and phenoxyacetic acid derivatives have consistently utilized hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(2df,2p) to achieve accurate results. mdpi.comalljournals.cn These studies often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value/CharacteristicSignificance
HOMO EnergyExpected to be relatively highIndicates susceptibility to oxidation and electrophilic attack
LUMO EnergyExpected to be relatively lowIndicates susceptibility to reduction and nucleophilic attack
HOMO-LUMO GapModerateReflects the kinetic stability of the molecule
Electron DensityHighest around the oxygen atoms and the aromatic ringHighlights regions of high reactivity and potential for hydrogen bonding

Note: The values in this table are qualitative predictions based on published data for structurally similar molecules and are not the result of direct calculations on this compound.

The homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical parameter for assessing the antioxidant potential of a compound. DFT calculations have been successfully employed to predict the BDE of various substituted phenols. mdpi.comresearchgate.net The (RO)B3LYP method with a large basis set has been shown to provide results in close agreement with experimental values for these types of compounds. mdpi.com

For this compound, the BDE of the O-H bond is influenced by the electronic effects of the acetate (B1210297) substituent. Electron-donating groups tend to lower the BDE, thereby increasing antioxidant activity, while electron-withdrawing groups have the opposite effect. The substituent in the meta position, as in this molecule, generally has a less pronounced effect than substituents in the ortho or para positions. researchgate.net

Conformational Analysis and Energy Minimization

This compound possesses significant conformational flexibility due to the presence of several rotatable single bonds. Conformational analysis is crucial for identifying the most stable, low-energy conformations of the molecule, which are the most likely to be present under physiological conditions. ijpsr.com

Molecular mechanics calculations, often followed by higher-level DFT optimizations, are commonly used for conformational analysis. nih.gov For this molecule, key dihedral angles to consider include the rotation around the C-O bonds of the ether linkage and the ester group. The bulky tert-butyl group can impose steric constraints that influence the preferred conformations. Energy minimization procedures aim to find the geometry with the lowest potential energy, which corresponds to the most stable conformer.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of flexible molecules in a dynamic environment, such as in solution. researchgate.net By simulating the movement of atoms over time, MD can reveal the accessible conformations and the transitions between them.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (DMSO) would illustrate how the molecule folds and adapts its shape. This is particularly important for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest-energy conformer in isolation. The trajectory from an MD simulation can be analyzed to identify predominant conformational clusters and to understand the flexibility of different parts of the molecule.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential inhibitors or to understand the mechanism of action of a compound.

Given the phenolic nature of this compound, it could potentially interact with a variety of biological targets. For instance, phenolic compounds are known to be inhibitors of enzymes like urease and phospholipase A2. nih.govufms.brdoaj.org Docking studies of this molecule into the active site of such enzymes would involve generating a set of possible binding poses and scoring them based on their predicted binding affinity.

The scoring functions in docking programs typically account for factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The hydroxyphenoxy group of this compound would be expected to form hydrogen bonds with polar residues in the active site, while the tert-butyl group and the phenyl ring could engage in hydrophobic interactions. The results of a docking study would provide a hypothetical binding mode and an estimate of the binding energy, which can guide further experimental investigations.

Table 2: Potential Interacting Residues in an Enzyme Active Site for this compound based on General Docking Studies of Phenolic Compounds

Interaction TypePotential Interacting ResiduesMoiety of Ligand Involved
Hydrogen BondingAsp, Glu, Ser, Thr, HisHydroxyl group, Ester carbonyl oxygen
Hydrophobic InteractionsAla, Val, Leu, Ile, Phe, TrpPhenyl ring, tert-butyl group
Pi-Pi StackingPhe, Tyr, Trp, HisPhenyl ring

Note: This table presents a generalized prediction of potential interactions based on the chemical nature of the ligand and common active site residues. The specific interactions would depend on the particular protein target.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or nucleic acid. This prediction is crucial for understanding the potential mechanism of action of a compound. In the case of this compound, molecular docking simulations could be employed to predict its binding modes with various biological targets.

For instance, based on the structural motifs present in the molecule—a phenolic hydroxyl group and an ester—potential targets could include enzymes where these groups can participate in key interactions. Docking studies would involve preparing the three-dimensional structure of the target protein and the ligand, and then using a scoring function to evaluate and rank the different possible binding poses. Preliminary in silico studies on related phenolic compounds suggest potential interactions with enzymes like cyclooxygenase-2 (COX-2), indicating a possible avenue for investigation into anti-inflammatory applications. vulcanchem.com

The predicted binding modes would reveal the specific amino acid residues in the binding pocket that interact with the ligand, providing a structural basis for its potential biological activity. These predictions are invaluable for guiding further experimental studies, such as site-directed mutagenesis and in vitro binding assays, to validate the computational hypotheses.

Elucidation of Specific Non-Covalent Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. Computational methods are instrumental in identifying and characterizing these interactions, which include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-stacking interactions.

For this compound, the following non-covalent interactions would be of particular interest in molecular modeling studies:

Hydrogen Bonds: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. Molecular simulations would likely show this group forming hydrogen bonds with polar amino acid residues (such as serine, threonine, or the peptide backbone) within a binding site. The carbonyl oxygen of the ester group can also act as a hydrogen bond acceptor.

Hydrophobic Contacts: The tert-butyl group is a bulky, nonpolar moiety that would be expected to engage in significant hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine in the binding pocket. The phenyl ring also contributes to hydrophobic interactions. The study of temperature-switchable polymers highlights the crucial role of dynamic hydrogen bonds and hydrophobic interactions in molecular recognition. nih.gov

The elucidation of these specific interactions provides a detailed picture of the binding event and can explain the affinity and specificity of the compound for its target. This understanding is fundamental to the rational design of new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the principles of QSAR can be discussed in the context of related phenoxyacetate derivatives.

Development of Predictive Models for Biological Activities

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size), electronic properties (e.g., atomic charges), and topological features.

Finally, a mathematical model is built to correlate the descriptors with the biological activity. This model can then be used to predict the activity of new, untested compounds. Studies on phenoxyacetic acid derivatives have successfully used QSAR to predict properties like skin and blood-brain barrier penetration, as well as binding to human serum albumin. mdpi.com Similarly, QSAR studies on 2-phenoxy-N-substituted acetamide analogues have been used to design novel anticancer drugs. nih.gov

A hypothetical QSAR study for a series of analogues of this compound might reveal, for example, that increasing the hydrophobicity of a particular substituent leads to an increase in biological activity, while the presence of a hydrogen bond donor at another position is detrimental.

Correlation of Computational Descriptors with In Vitro Observations

A crucial aspect of QSAR modeling is the validation of the developed models. This involves correlating the computationally derived descriptors and the predicted activities with experimentally observed in vitro data. A robust QSAR model should not only accurately fit the training data but also have good predictive power for an external set of test compounds.

For a series of phenoxyacetate derivatives, one might find a strong correlation between a calculated descriptor like the octanol-water partition coefficient (logP) and the experimentally measured cell permeability. Similarly, a descriptor related to the energy of the highest occupied molecular orbital (HOMO) might correlate with the compound's antioxidant activity. The use of in vitro high-throughput screening data as biological descriptors has been shown to improve the accuracy of QSAR models for in vivo toxicity. nih.gov

The following table illustrates the types of computational descriptors that could be correlated with in vitro observations for a series of compounds related to this compound.

Computational DescriptorTypePotential In Vitro Correlation
LogP PhysicochemicalCell permeability, protein binding
Molar Refractivity (MR) StericBinding affinity to a sterically constrained pocket
Dipole Moment ElectronicInteraction with polar environments
HOMO/LUMO Energies Quantum ChemicalRedox potential, reactivity
Topological Polar Surface Area (TPSA) TopologicalOral bioavailability, membrane penetration

By establishing these correlations, QSAR models become powerful tools for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

Mechanistic Investigations of Biological Activities in Vitro Studies

Antioxidant and Radical Scavenging Properties (In Vitro)

The antioxidant potential of a compound is its ability to inhibit or delay the oxidation of other molecules, often by neutralizing reactive free radicals. The chemical structure of tert-Butyl 2-(3-hydroxyphenoxy)acetate, containing a phenolic moiety, strongly suggests it possesses such capabilities. Phenolic compounds are a major class of antioxidants known to act as free radical scavengers, a property that can be quantified using various in vitro assays.

DPPH and ABTS Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods used to evaluate the radical scavenging ability of compounds in vitro. nih.govmdpi.comresearchgate.net

The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH• radical, neutralizing it and causing the solution to lose its color, turning yellow. researchgate.netnih.gov This change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging activity of the compound.

Similarly, the ABTS assay is based on the scavenging of the ABTS•+ radical cation. This radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. researchgate.net In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance around 734 nm, indicates the compound's scavenging capacity. mdpi.com For this compound, the phenolic hydroxyl group is expected to be the primary site of action in both assays, enabling it to quench the DPPH• and ABTS•+ radicals effectively.

Table 1: Principles of DPPH and ABTS Radical Scavenging Assays
AssayPrincipleMeasured ParameterExpected Outcome for this compound
DPPH Radical Scavenging AssayHydrogen/electron donation to the stable DPPH radical, leading to a color change from violet to yellow.Decrease in absorbance at ~517 nm. Results often expressed as IC50 (concentration to scavenge 50% of radicals).Expected to show concentration-dependent scavenging activity due to the presence of the phenolic hydroxyl group.
ABTS Radical Scavenging AssayHydrogen/electron donation to the pre-formed ABTS radical cation, leading to suppression of its blue-green color.Decrease in absorbance at ~734 nm. Results often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or IC50.Expected to demonstrate concentration-dependent scavenging activity, confirming its antioxidant potential.

Inhibition of Lipid Peroxidation in Cell-Free Systems

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids, which are key components of cell membranes. This chain reaction, often initiated by free radicals, leads to cellular damage. The ability of an antioxidant to inhibit lipid peroxidation is a crucial indicator of its protective potential. nih.govdfg-ferroptosis.net

In cell-free systems, lipid peroxidation can be induced by agents like tert-butyl hydroperoxide (t-BHP) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), which generate peroxyl radicals. nih.gov The extent of lipid peroxidation can be measured by quantifying byproducts such as malondialdehyde (MDA). sci-hub.st Phenolic antioxidants inhibit lipid peroxidation by acting as chain-breaking antioxidants. They donate a hydrogen atom to the lipid peroxyl radicals (ROO•), converting them into more stable hydroperoxides (ROOH) and terminating the propagation of the chain reaction. nih.gov The this compound molecule, with its phenolic structure, is predicted to effectively interfere with this process and protect lipids from oxidative damage.

Table 2: Cell-Free Lipid Peroxidation Inhibition Assay
Assay ComponentFunctionExpected Role of this compound
Lipid Substrate (e.g., Linoleic acid, lecithin)The molecule susceptible to oxidation.Protects the lipid substrate from radical-induced degradation.
Radical Initiator (e.g., AAPH, t-BHP)Generates free radicals to start the peroxidation chain reaction.Scavenges the initiator radicals and the subsequent lipid peroxyl radicals, preventing the propagation of peroxidation.
Detection Method (e.g., TBARS assay for MDA)Quantifies the byproducts of lipid peroxidation to assess the extent of damage.Leads to a lower measured concentration of peroxidation byproducts compared to a control without the antioxidant.

Role of Phenolic Hydroxyl Group in Stabilizing Free Radicals

The cornerstone of the antioxidant activity of this compound is its phenolic hydroxyl (-OH) group. researchgate.netnih.gov The mechanism of action involves the donation of the hydrogen atom from this hydroxyl group to a free radical (R•), thereby neutralizing the radical. bibliotekanauki.pl

AH + R• → A• + RH

Where AH is the phenolic antioxidant and A• is the resulting phenoxy radical. The efficacy of a phenolic antioxidant is largely determined by the stability of this newly formed phenoxy radical. In the case of this compound, the phenoxy radical is stabilized through resonance, where the unpaired electron is delocalized across the aromatic ring. cncb.ac.cn This delocalization significantly lowers the energy of the radical, making it much less reactive than the original free radical it neutralized and preventing it from initiating new oxidation chains. The electron-donating nature of the ether oxygen in the phenoxyacetate side chain can further influence the electron density of the ring and contribute to the stability of the radical. This inherent stability is what makes the phenolic moiety an excellent radical scavenger. nih.gov

Enzyme Inhibition Studies (In Vitro)

Beyond direct radical scavenging, the biological activity of phenolic compounds often involves interaction with and modulation of key enzymes. The phenoxyacetate scaffold is present in various biologically active molecules, suggesting that this compound may also exhibit enzyme-inhibiting properties, particularly against enzymes involved in inflammation. nih.govjetir.org

Modulation of Pro-Inflammatory Enzymes (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade. It is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govresearchgate.net The inhibition of COX-2 is a primary target for anti-inflammatory drugs. mdpi.comcaldic.com

Table 3: In Vitro COX-2 Inhibition Assay
ParameterDescriptionHypothesized Effect of this compound
Target EnzymeCyclooxygenase-2 (COX-2)The compound may bind to the active site or an allosteric site of the enzyme.
SubstrateArachidonic AcidThe compound would compete with or otherwise prevent the substrate from being converted.
Measured ProductProstaglandins (e.g., PGE2)A reduction in the level of synthesized prostaglandins would indicate inhibitory activity.
Potential OutcomeDetermination of IC50 value, indicating the concentration needed to inhibit 50% of COX-2 activity.If active, the compound would demonstrate a dose-dependent inhibition of the enzyme.

Inhibition of Other Relevant Enzymes (e.g., Laccase, Lipoxygenase)

Lipoxygenases (LOX) are another class of enzymes involved in inflammation. They catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other inflammatory mediators. nih.gov Many natural and synthetic phenolic compounds have been identified as LOX inhibitors. nih.govphcogj.com The inhibitory mechanism can involve the antioxidant properties of the phenols, which interfere with the enzyme's catalytic cycle, or direct binding to the enzyme's active site, which contains a non-heme iron atom. researchgate.net Given its antioxidant nature, this compound could plausibly inhibit LOX activity.

Laccases are copper-containing oxidase enzymes found in fungi, plants, and bacteria. nih.govmdpi.com They catalyze the oxidation of various phenolic and non-phenolic compounds. While often used in bioremediation and industrial applications, inhibitors of laccase are also of scientific interest. nih.gov Phenolic compounds can act as substrates for laccases, but some can also act as inhibitors, often through a competitive mechanism by binding to the copper-containing active site. nih.govresearchgate.net The potential interaction of this compound with laccase would depend on its specific binding affinity and redox potential relative to the enzyme's active site.

Table 4: Potential Inhibition of Laccase and Lipoxygenase
EnzymeBiological Role / FunctionPotential Inhibitory Mechanism for this compound
Lipoxygenase (LOX)Catalyzes the formation of inflammatory mediators (leukotrienes) from fatty acids.Radical scavenging activity may interrupt the catalytic cycle; potential for binding to the active site iron center.
LaccaseA multi-copper oxidase that catalyzes the oxidation of phenols and other substrates.May act as a competitive inhibitor by binding to the copper atoms in the enzyme's active site.

In vitro studies are fundamental to understanding the biological potential of a compound by isolating and examining its effects in a controlled laboratory setting.

Assessment of Membrane Permeation in Cell Monolayer Models (e.g., Caco-2)

The assessment of a compound's ability to permeate biological membranes is a critical step in evaluating its potential for oral absorption. The Caco-2 cell monolayer model is a widely accepted in vitro method for this purpose. nih.gov Caco-2 cells, a human colon epithelial cancer cell line, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium. sigmaaldrich.com This model features tight junctions between cells, which allows for the study of both transcellular (through the cells) and paracellular (between the cells) transport pathways. nih.govsigmaaldrich.com

In a typical Caco-2 assay, the cells are cultured on a semipermeable support, separating a donor (apical) chamber from a receiver (basolateral) chamber. nih.govnih.gov The test compound, such as this compound, is added to the apical side to simulate its presence in the gastrointestinal tract. sygnaturediscovery.com Samples are then taken from the basolateral side over time to determine the rate of transport across the cell monolayer. nih.gov The results are expressed as an apparent permeability coefficient (Papp), which is a quantitative measure of the compound's permeation rate. sygnaturediscovery.com

The Papp value is used to classify compounds into categories of low, medium, or high permeability, which correlates well with in vivo oral absorption in humans. sigmaaldrich.comresearchgate.net

Table 1: General Classification of Compound Permeability Based on Caco-2 Assay Results This table presents generally accepted classification ranges and does not represent specific experimental data for this compound.

Permeability ClassificationApparent Permeability Coefficient (Papp) (cm/s)Expected Human Oral Absorption
High> 1.0 x 10⁻⁵> 90%
Medium1.0 x 10⁻⁶ to 1.0 x 10⁻⁵20% - 90%
Low< 1.0 x 10⁻⁶< 20%

Structure-Activity Relationship (SAR) Studies for Bioactive Properties

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. These studies guide the design of more potent and selective compounds.

Impact of Substituent Modifications on In Vitro Potency and Selectivity

Table 2: Illustrative SAR Data for Hypothetical Analogs of this compound This table is a hypothetical representation to illustrate SAR principles and does not reflect actual experimental data.

AnalogModificationIn Vitro Potency (IC₅₀, nM)Rationale for Change in Activity
Parent Compound This compound100Baseline activity.
Analog AHydroxyl group moved to position 450Improved hydrogen bonding with target.
Analog BHydroxyl group replaced with Methoxy group500Loss of hydrogen bond donor capability reduces binding affinity.
Analog CAddition of an electron-withdrawing group (e.g., -Cl) to the phenyl ring75Enhanced binding through altered electronic properties of the ring.
Analog Dtert-Butyl ester replaced with Methyl ester200Reduced steric bulk may alter binding conformation or decrease lipophilicity.

Influence of the tert-Butyl Group on Molecular Recognition and Interaction with Biological Targets

The tert-butyl group is a prominent structural feature of the molecule that significantly influences its physical properties and biological interactions. nih.gov This bulky aliphatic group provides considerable steric hindrance, which can enforce a specific conformation upon the molecule, potentially leading to a more favorable and selective interaction with a biological target. nih.govvulcanchem.com This steric congestion can also shield adjacent parts of the molecule from metabolic enzymes, thereby increasing its biological half-life.

Design Principles for Modulating Biological Activity

Based on SAR insights, several design principles can be established to modulate the biological activity of this compound and its analogs.

Modulation of Polarity and Hydrogen Bonding: The phenolic hydroxyl group is a primary point for modification. Its conversion to an ether or ester can fine-tune the molecule's polarity and hydrogen bonding capacity, which can be used to enhance selectivity for a specific biological target. nih.gov

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyls, or nitro groups) onto the phenyl ring can alter the electronic distribution and steric profile of the molecule. This can lead to improved binding affinity and selectivity by optimizing interactions with the target site.

Alteration of the Ester Moiety: The tert-butyl ester itself is a key determinant of the compound's lipophilicity and steric bulk. Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or larger, more complex groups can modulate its pharmacokinetic properties, including membrane permeability and metabolic stability.

Conformational Constraint: The inherent rigidity provided by the tert-butyl group can be further explored. nih.gov Introducing other rigidifying elements into the molecular scaffold could lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

By systematically applying these principles, medicinal chemists can rationally design new derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Applications As a Key Intermediate in Advanced Organic Synthesis

Building Block for Medicinal Chemistry Scaffolds

In the realm of drug discovery and medicinal chemistry, the core structure of tert-Butyl 2-(3-hydroxyphenoxy)acetate, derived from resorcinol (1,3-dihydroxybenzene), is of significant interest. Resorcinol derivatives are known to form the basis of numerous bioactive molecules.

The primary role of this compound in the synthesis of novel therapeutic agents is to provide the 3-hydroxyphenoxyacetic acid scaffold in a protected form. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its high stability against various nucleophiles and reducing agents. It can be selectively removed under acidic conditions, often with trifluoroacetic acid, which leaves other functional groups in a complex molecule intact.

This protection strategy allows synthetic chemists to perform reactions on other parts of the molecule, such as the phenolic hydroxyl group or the aromatic ring, without interference from the carboxylic acid. The resorcinol moiety itself is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. For instance, numerous resorcinol derivatives have been synthesized and investigated for their potent inhibitory effects on tyrosinase, a key enzyme in melanin production, making them candidates for skin-whitening agents. The structural framework of this compound is thus an ideal starting point for the development of new compounds in this class and others.

Table 1: Examples of Bioactive Resorcinol Derivatives and Their Investigated Activities

Compound NameCore StructureInvestigated Biological Activity
4-n-Butylresorcinol4-substituted resorcinolPotent tyrosinase inhibitor
3-(2,4-Dihydroxyphenyl)propionic acid (DPPA)2,4-dihydroxyphenyl derivativeModerate tyrosinase inhibitor
Olivetol5-substituted resorcinolPrecursor to cannabinoids
Resveratrol (related stilbene structure)Dihydroxy stilbeneAntioxidant, various therapeutic targets

While specific examples detailing the use of this compound in the synthesis of commercial drugs are not prevalent in public literature, its role can be illustrated through retrosynthetic analysis of known bioactive molecules containing the 3-hydroxyphenoxyacetic acid core. The related isomer, 3-hydroxyphenylacetic acid, is a known microbial metabolite of flavonoids and exhibits its own biological activities, including antimicrobial effects. This underscores the therapeutic relevance of this structural class.

A synthetic strategy for a hypothetical bioactive target featuring the 3-hydroxyphenoxyacetic acid moiety would logically involve the use of its tert-butyl protected form. This allows for controlled, sequential reactions. For example, the phenolic hydroxyl could be coupled to another molecule or scaffold before the final deprotection step, which reveals the active carboxylic acid. The tert-butyl ester's stability and specific cleavage conditions make it superior to simpler esters (like methyl or ethyl esters) when base-sensitive functional groups are present elsewhere in the molecule.

Table 2: Hypothetical Synthetic Application of this compound

StepReactionReagents/ConditionsPurpose
1Protection3-hydroxyphenoxyacetic acid, isobutene, acid catalystFormation of this compound to protect the carboxylic acid.
2Coupling/ModificationIntermediate from Step 1, R-X, baseFunctionalization of the phenolic hydroxyl group or aromatic ring.
3DeprotectionIntermediate from Step 2, Trifluoroacetic acid (TFA)Selective removal of the tert-butyl group to yield the final bioactive carboxylic acid.

Role in Material Science Research

The functional groups within this compound also lend themselves to applications in material science, particularly in the synthesis of specialty polymers and the development of material stabilizers.

This compound can be envisioned as a functional monomer for creating polymers with tailored properties. The phenolic hydroxyl group provides a reactive handle for step-growth polymerization, allowing it to be incorporated into polymer backbones such as polyethers or polyesters.

Alternatively, it can be used as a monomer in radical copolymerization reactions, similar to how other tri-substituted ethylenes are copolymerized with monomers like vinyl acetate (B1210297). In such a scenario, the entire molecule would be incorporated as a pendant group off the main polymer chain. The presence of the bulky tert-butyl acetate group would significantly influence the final polymer's characteristics by:

Increasing Steric Bulk: This can decrease chain mobility and raise the glass transition temperature (Tg) compared to less bulky analogues.

Enhancing Solubility: The hydrophobic nature of the tert-butyl group can improve the polymer's solubility in non-polar organic solvents.

Providing a Post-Polymerization Modification Site: The tert-butyl ester can be hydrolyzed after polymerization to generate pendant carboxylic acid groups, transforming a non-polar polymer into a functional, potentially water-soluble or cross-linkable one.

The use of phenoxy-based ligands and initiators is an active area of research in polymerization, indicating the utility of this chemical class in controlling polymer architecture and properties.

The phenolic component of this compound is structurally related to phenolic antioxidants, a major class of stabilizers used to protect materials like plastics, rubbers, and lubricants from oxidative degradation. The stabilization mechanism relies on the ability of the phenolic hydroxyl group to act as a radical scavenger.

The process of oxidative degradation in a polymer (PH) is a free-radical chain reaction:

Initiation: Formation of polymer alkyl radicals (P•) due to heat, light, or stress.

Propagation: The polymer radical reacts with oxygen to form a peroxy radical (POO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•).

A phenolic antioxidant (ArOH), such as the 3-hydroxyphenoxy moiety in the subject compound, interrupts this cycle. It donates its phenolic hydrogen atom to the reactive peroxy radical, neutralizing it and stopping the propagation step.

Mechanism of Action: POO• + ArOH → POOH + ArO•

The resulting phenoxy radical (ArO•) is significantly less reactive than the peroxy radical due to resonance stabilization. In many high-performance antioxidants, bulky groups like tert-butyl are placed at the positions ortho to the hydroxyl group. This steric hindrance further stabilizes the phenoxy radical, preventing it from initiating new degradation chains. While this compound itself lacks this ortho-substitution, its phenolic nature allows it to function as a primary antioxidant. The large tert-butyl acetate group enhances its solubility and compatibility within non-polar polymer matrices, ensuring it is well-dispersed to perform its stabilizing function.

Table 3: Mechanistic Steps of Phenolic Antioxidant Stabilization

StepProcessChemical TransformationResult
1Radical FormationPolymer Chain → P•Initiation of degradation.
2PropagationP• + O₂ → POO•POO• + PH → POOH + P•Self-propagating cycle of material damage.
3Intervention POO• + ArOH → POOH + ArO• Chain-breaking step by hydrogen donation.
4TerminationArO• + ArO• → Non-radical productsFormation of stable, often colored, quinone-type structures.

Q & A

Q. What methodologies are recommended for synthesizing tert-Butyl 2-(3-hydroxyphenoxy)acetate with high purity and yield?

Synthesis optimization requires careful selection of reaction conditions. For analogous compounds, palladium-catalyzed cross-coupling reactions (e.g., using palladium acetate and tri-o-tolylphosphine) in acetonitrile at 90°C have been effective for coupling aryl bromides with vinyl derivatives, achieving yields >90% . Key steps include:

  • Catalyst system : Pd(OAc)₂ (0.5–1 mol%) with phosphine ligands.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
  • Temperature control : Elevated temperatures (80–90°C) to accelerate coupling kinetics.
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

Routine characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the ester group (δ ~1.4 ppm for tert-butyl protons) and phenolic oxygen connectivity (δ ~6.8–7.2 ppm for aromatic protons) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 237.26 for C₁₃H₁₆O₄) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (phenolic -OH) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on GHS classifications (H302, H315, H319, H335):

  • PPE : Nitrile gloves, EN 166-certified safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Local exhaust systems to mitigate respiratory irritation from dust/aerosols .
  • Spill management : Use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Discrepancies arise due to limited empirical data. A systematic approach includes:

  • Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C for 4–12 weeks, monitoring degradation via HPLC .
  • Degradation product identification : LC-MS/MS to detect hydrolyzed products (e.g., 3-hydroxyphenoxyacetic acid) .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • DFT calculations : Optimize transition states for ester cleavage using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates .

Q. How can ecological risks be assessed for this compound given insufficient ecotoxicological data?

  • QSAR predictions : Use EPI Suite™ to estimate LC₅₀ (fish) and EC₅₀ (algae) based on logP (~2.5) and molecular weight .
  • Microcosm studies : Evaluate biodegradation in soil/water systems spiked with 10–100 ppm of the compound over 28 days .
  • Read-across analysis : Compare with structurally similar esters (e.g., tert-butyl acetate) with known ecotoxicity profiles .

Q. Data Gaps and Research Priorities

  • Toxicokinetics : No data on absorption/distribution in mammalian systems (Section 11 of SDS) .
  • Mutagenicity : Limited Ames test data; prioritize OECD 471-compliant assays .
  • Soil mobility : Requires column leaching studies per OECD 312 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.